dimethyl(2-phenylethynyl)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl(2-phenylethynyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQVPTPDZWZPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C#CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Organosilicon Compounds in Contemporary Research and Advanced Materials
Organosilicon compounds are at the forefront of innovation in both academic and industrial research. Their significance stems from the unique properties imparted by the silicon atom, which can be tailored through the careful selection of organic substituents. This versatility has led to their use in a vast range of advanced materials. For instance, silicon-containing polymers are known for their enhanced thermal stability, mechanical strength, and desirable electronic properties, making them suitable for applications in aerospace, automotive, and electronics industries. rsc.org Furthermore, organofunctional silanes are widely employed as coupling agents to improve the adhesion between organic polymers and inorganic substrates, a critical factor in the performance of coatings, adhesives, and composite materials. organic-chemistry.orgnih.gov In the realm of organic synthesis, organosilicon reagents are indispensable tools, participating in a multitude of transformations to create complex molecules with applications in medicine and agriculture. doi.org
Distinct Electronic and Steric Characteristics of Silicon in Organic Frameworks
The utility of organosilicon compounds is rooted in the fundamental differences between silicon and carbon. The silicon atom is larger and less electronegative than carbon, and it possesses accessible d-orbitals. These features lead to longer and weaker carbon-silicon bonds compared to carbon-carbon bonds. This inherent bond weakness can be exploited in a variety of chemical transformations where the silyl (B83357) group acts as a readily cleavable activating or directing group.
From an electronic standpoint, the interaction between the σ-orbitals of the silicon-carbon bond and adjacent π-systems, known as σ-π conjugation, can influence the electronic properties of the molecule. This effect is particularly important in alkynylsilanes, where it impacts the reactivity of the carbon-carbon triple bond. Sterically, the size of the silyl group can be systematically varied by changing the substituents on the silicon atom, from the small trimethylsilyl (B98337) group to bulky groups like triisopropylsilyl. This allows for precise control over the steric environment around a reactive center, influencing the stereochemical outcome of reactions.
Overview of Alkynylsilanes As Key Building Blocks in Modern Organic Synthesis
Grignard Reaction Approaches for Alkynylsilane Synthesis
The Grignard reaction, a fundamental tool in organic chemistry for forming carbon-carbon bonds, has been extensively applied to the synthesis of alkynylsilanes. nih.gov This method typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable silicon-containing electrophile.
Preparation of Alkynylsilanes from Phenylacetylene and Chlorosilanes
A primary and well-established method for synthesizing alkynylsilanes involves the reaction of phenylacetylene with a chlorosilane in the presence of a Grignard reagent. dtic.mil The process begins with the deprotonation of phenylacetylene by a strong base, often a Grignard reagent like ethylmagnesium bromide, to form the corresponding magnesium acetylide. This nucleophilic species then reacts with a chlorosilane, such as chlorodimethylphenylsilane, via nucleophilic substitution to yield the desired alkynylsilane. dtic.milgelest.com The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) being a common medium for these reactions. gelest.com
The general scheme for this reaction is as follows:
Ph-C≡CH + R-MgX → Ph-C≡C-MgX + R-H
Ph-C≡C-MgX + Cl-SiR'₃ → Ph-C≡C-SiR'₃ + MgXCl
This approach is versatile and can be adapted to produce a wide range of alkynylsilanes by varying the substituents on both the phenylacetylene and the chlorosilane.
Methodological Refinements and Yield Optimization in Grignard Syntheses
Optimizing the yield and selectivity of Grignard-based alkynylsilane syntheses has been a subject of considerable research. researchgate.netresearchgate.net Several factors can be manipulated to enhance the reaction outcome. The order of addition of reagents is a critical parameter; for instance, adding the silane (B1218182) to the pre-formed Grignard reagent (normal addition) is often preferred when complete substitution is desired. gelest.com Conversely, reverse addition, where the Grignard reagent is added to the silane, can favor partial substitution. gelest.com
Reaction conditions such as temperature and solvent also play a significant role. While many Grignard reactions are conducted at room temperature or with gentle heating, some systems may benefit from lower temperatures to control exothermicity and minimize side reactions. The choice of solvent can influence the solubility and reactivity of the Grignard reagent. dtic.mil Furthermore, the purity of the magnesium and the absence of moisture are paramount for the successful formation of the Grignard reagent and the subsequent reaction. nih.gov In some cases, activation of the magnesium with agents like iodine or 1,2-dibromoethane (B42909) is necessary to initiate the reaction. orgsyn.org
Recent advancements have also explored the use of additives to improve reaction efficiency. For example, the use of zinc salts in conjunction with Grignard reagents has been shown to facilitate certain cross-coupling reactions, a concept that can be extended to optimize alkynylsilane synthesis. youtube.com
Catalytic Cross-Coupling Strategies for Si-C(sp) Bond Formation
Catalytic cross-coupling reactions have emerged as powerful and versatile methods for the formation of silicon-carbon bonds, offering high efficiency and functional group tolerance. icmpp.ro These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, to facilitate the coupling of an organosilicon compound with an organic halide or triflate.
Sonogashira Coupling and its Variants
The Sonogashira coupling is a cornerstone of C(sp²)-C(sp) bond formation and has been adapted for the synthesis of alkynylsilanes. libretexts.orgwikipedia.org The classical Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org For the synthesis of this compound, this would typically involve the coupling of an aryl halide with a silylacetylene.
A significant advantage of the Sonogashira reaction is its mild reaction conditions, often proceeding at room temperature. libretexts.org This tolerance for a wide range of functional groups makes it a valuable tool in complex molecule synthesis. wikipedia.org Variants of the Sonogashira coupling have been developed to address specific challenges. Copper-free Sonogashira reactions, for instance, have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. libretexts.org These copper-free systems often employ more sophisticated phosphine (B1218219) ligands to facilitate the catalytic cycle. libretexts.org
The reactivity of the halide in the Sonogashira coupling follows the general trend of I > Br > Cl > OTf. wikipedia.org The choice of base is also critical, with amines such as triethylamine (B128534) or diisopropylamine (B44863) commonly used.
Negishi Coupling Methodologies
The Negishi coupling provides another powerful route for the formation of C-C bonds, including the Si-C(sp) bond in alkynylsilanes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org
To synthesize alkynylsilanes via the Negishi coupling, an alkynylzinc reagent is first prepared, typically by treating a terminal alkyne with an organolithium reagent followed by transmetalation with a zinc halide. This alkynylzinc species is then coupled with an appropriate aryl or vinyl halide in the presence of a palladium catalyst. youtube.com A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. wikipedia.org
Recent developments in Negishi coupling have focused on the use of highly active catalyst systems that allow for the coupling of less reactive aryl chlorides and the use of milder reaction conditions. organic-chemistry.org The choice of phosphine ligand on the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov
Hydrosilylation-Based Synthetic Pathways
Hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, represents a direct and atom-economical method for synthesizing organosilicon compounds. researchgate.netmdpi.com In the context of this compound synthesis, this involves the reaction of phenylacetylene with a hydrosilane, such as dimethylsilane (B7800572), in the presence of a catalyst.
Transition metal complexes, particularly those of platinum, are the most common catalysts for hydrosilylation. researchgate.netmdpi.commdpi.com The reaction typically yields a mixture of isomers, including the α-adduct and the β-(E) and β-(Z) adducts. The regioselectivity and stereoselectivity of the reaction are highly dependent on the catalyst, ligands, solvent, and reaction temperature. mdpi.com
For example, the hydrosilylation of phenylacetylene with triethylsilane catalyzed by platinum nanoparticles supported on SBA-15 silica (B1680970) has been studied, showing that larger nanoparticles lead to higher activity and a greater proportion of vinylsilane products. mdpi.com Frustrated Lewis pairs (FLPs) have also been shown to catalyze the hydrosilylation of fulvenes, yielding allylsilanes with high regioselectivity. rsc.org
Catalytic Hydrosilylation of Alkynes with Hydrosilanes
The catalytic hydrosilylation of alkynes stands as a primary and atom-economical method for the synthesis of vinylsilanes, which can be precursors to or isomers of alkynylsilanes. This reaction involves the addition of a hydrosilane across the carbon-carbon triple bond of an alkyne, typically catalyzed by transition metal complexes. Platinum-based catalysts, such as Karstedt's catalyst, are widely used due to their high efficiency. orgsyn.orgnih.gov Rhodium complexes have also demonstrated significant catalytic activity in these transformations. mdpi.com
The general scheme for the hydrosilylation of phenylacetylene with a hydrosilane is as follows:
The reaction can yield a mixture of α- and β-isomers, with the stereochemistry of the β-isomer being either (E) or (Z). The selectivity of the reaction is highly dependent on the choice of catalyst, silane, and reaction conditions. For instance, platinum catalysts often favor the formation of the β-(E) isomer. mdpi.com
Investigation of Regioselectivity and Stereoselectivity in Hydrosilylation Reactions
The control of regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer of the β-adduct) is a critical aspect of alkyne hydrosilylation. The electronic and steric properties of the substituents on both the alkyne and the silane, as well as the nature of the catalyst, play a crucial role in determining the reaction's outcome.
In the platinum-catalyzed hydrosilylation of phenylacetylene with triethylsilane, the size of the platinum nanoparticles has been shown to influence both activity and selectivity. mdpi.com Smaller nanoparticles tend to favor the formation of the β-(E) product, while larger particles are more active but may lead to more side products. mdpi.com
Rhodium catalysts can also exhibit high selectivity. For example, certain rhodium-phosphine complexes have been shown to selectively produce the cis (or Z) isomer of the β-adduct in the hydrosilylation of phenylacetylene. mdpi.com The choice of ligands on the rhodium center is instrumental in directing the stereochemical outcome of the reaction.
| Catalyst System | Silane | Alkyne | Major Product(s) | Selectivity | Reference |
| Platinum Nanoparticles (1.6 nm on SBA-15) | Triethylsilane | Phenylacetylene | β-(E)-triethyl(styryl)silane | Higher selectivity for β-(E) | mdpi.com |
| Platinum Nanoparticles (7.0 nm on SBA-15) | Triethylsilane | Phenylacetylene | α- and β-(E)-isomers | Higher activity, more side products | mdpi.com |
| Rhodium-phosphine complex | 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (HMTS) | Phenylacetylene | β-(Z)-isomer | 100% cis selectivity | mdpi.com |
| Rhodium-phosphine complex with imidazolium (B1220033) ligand | 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (HMTS) | Phenylacetylene | β-(Z)-isomer | 86% cis selectivity | mdpi.com |
Emerging Synthetic Approaches to Alkynylsilanes
Beyond traditional hydrosilylation, several innovative methods for the synthesis of alkynylsilanes are gaining prominence. These approaches often offer milder reaction conditions, improved selectivity, and access to a broader range of functionalized products.
Transition-Metal-Free C-H Silylation Protocols
The direct silylation of a terminal alkyne's C-H bond presents a highly atom-economical route to alkynylsilanes. Recently, transition-metal-free catalytic systems have been developed to achieve this transformation. One such system utilizes potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst to facilitate the reaction between a terminal alkyne and a silylating agent like bis(trimethylsilyl)acetylene (B126346) (BTMSA). chemistryviews.org This method proceeds at room temperature and provides good to excellent yields of the desired trimethylsilylated acetylenes. chemistryviews.org The proposed mechanism involves the deprotonation of the alkyne by KHMDS to form an acetylide, which then reacts with the silyl source. chemistryviews.org
Utilization of Silyl Radical Precursors in C-Si Bond Formation
The formation of a C-Si bond can also be achieved through radical pathways. Silyl radicals can be generated from various precursors and subsequently react with alkynes. One modern approach involves the use of pentacoordinate silylsilicates as silyl radical precursors under visible-light-induced photocatalysis. doi.org This method has been successfully applied to the hydrosilylation of a broad spectrum of alkenes and alkynes. doi.org Another strategy employs silylboronates as precursors for silyl radicals, which can then participate in C-Si bond-forming reactions.
Diverse Alkynylation Reaction Pathways
A variety of other reaction pathways can be employed to construct the phenylethynyl-silane linkage. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful and versatile method for forming C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org While traditionally used to couple an alkyne with a halide, variations of this reaction can be adapted for the synthesis of alkynylsilanes. For instance, a silyl-protected alkyne can be coupled with an aryl halide, or a terminal alkyne can be coupled with a silyl halide under modified conditions.
A more direct and classical approach involves the use of a Grignard reagent. For example, methyl-di(phenylethynyl)silane has been synthesized by reacting phenylacetylene with methyl-dichlorosilane in the presence of an organic magnesium reagent. researchgate.net This method provides a straightforward route to alkynylsilanes through the formation of a magnesium acetylide followed by reaction with a silyl halide.
| Reaction Type | Key Reagents | Product Type | Key Features | Reference |
| Transition-Metal-Free C-H Silylation | KHMDS, Bis(trimethylsilyl)acetylene | Trimethylsilylated acetylenes | Room temperature, good to excellent yields | chemistryviews.org |
| Photocatalytic C-Si Bond Formation | Pentacoordinate silylsilicates, visible light | Silylated alkenes and alkynes | Utilizes silyl radical precursors | doi.org |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base | Arylalkynes, vinylalkynes | Mild conditions, versatile | wikipedia.orglibretexts.org |
| Grignard Reaction | Phenylacetylene, methyl-dichlorosilane, Mg | Methyl-di(phenylethynyl)silane | Direct formation of C-Si bond | researchgate.net |
Reactivity at the Carbon-Silicon Alkynyl Moiety (C≡C-Si)
The unique electronic properties of the C≡C-Si group, influenced by the silicon atom, dictate its reactivity towards various reagents.
The carbon-carbon triple bond in this compound is susceptible to addition reactions, including electrophilic, nucleophilic, and radical additions. The regioselectivity and stereoselectivity of these reactions are often influenced by the directing effect of the dimethylsilyl group.
Electrophilic addition to alkynes is a fundamental reaction in organic chemistry. researchgate.net In the case of silylalkynes like this compound, the addition of electrophiles follows Markovnikov's rule, where the electrophile adds to the carbon atom with the most hydrogen atoms, leading to the formation of a more stable carbocation intermediate. numberanalytics.comlibretexts.org However, the polarization of the alkyne's π-bond by strong acids can lead to the development of a positive charge on both carbon atoms of the triple bond, with the more substituted carbon bearing a larger portion of the charge. libretexts.org This makes the more substituted carbon the primary site for nucleophilic attack. libretexts.org
The mechanism involves the initial attack of the electrophile on the alkyne, forming a carbocation intermediate. numberanalytics.com This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org The stability of the carbocation intermediate is a key factor in determining the reaction's outcome. numberanalytics.com
A study on the hydroiodation of ethynylsilanes using trimethyliodosilane resulted in the Markovnikov addition of HI across the triple bond, forming vinyl iodides. gelest.com The reaction of 1-aryl-2-(trimethylsilyl)acetylenes, which can be prepared via Sonogashira coupling, provides a pathway to α-iodostyrene derivatives. gelest.com
| Reagent | Product | Regioselectivity | Reference |
| Trimethyliodosilane (TMSI) | α-iodostyrene derivatives | Markovnikov | gelest.com |
Nucleophilic addition to silylalkynes involves the attack of a nucleophile on the electron-deficient carbon of the triple bond. numberanalytics.com This type of reaction is often catalyzed by a base, which generates the necessary nucleophile. libretexts.org The reaction can proceed through either a stepwise or a concerted mechanism, depending on the nature of the nucleophile, the metal center, and the reaction conditions. numberanalytics.com
In some cases, the reaction can proceed through the formation of reactive intermediates. For instance, the reaction of 1-alkyl- or 1-aryl-substituted 2-(trimethylsilyl)acetylenes with an α,β-unsaturated imine can lead to the formation of a dienyl imine, which can then undergo an intramolecular aza-cyclization. nih.gov The resulting 2-silyl-1,2-dihydropyridine can be further transformed through various reactions, including reductive desilylation or desilylative electrocyclization. nih.gov
A three-component reaction involving methyl trimethylsilylpropiolate, an amine, and an imine proceeds through a 1,4-silyl shift, leading to the formation of chromenes when salicyl imines are used. gelest.com This reaction is believed to proceed via an aminal intermediate that can be trapped with other reagents. gelest.com
| Reactants | Intermediate | Product | Reference |
| α,β-unsaturated imine, 1-alkyl/aryl-2-(trimethylsilyl)acetylene | Dienyl imine | 2-silyl-1,2-dihydropyridine | nih.gov |
| Methyl trimethylsilylpropiolate, amine, salicyl imine | Aminal | Chromene | gelest.com |
Radical additions to alkynes offer a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The addition of thiyl radicals to alkynes is a particularly well-studied reaction. princeton.edu This reaction is more exothermic than the addition to alkenes due to the formation of a stronger Csp²-S σ-bond, which compensates for the generation of a vinyl radical. princeton.edu
The mechanism involves the generation of a thiyl radical (RS•), typically from a thiol (RSH) using a radical initiator like AIBN. wikipedia.org The thiyl radical then adds to the alkyne, forming a β-sulfanylalkenyl radical. princeton.edu This intermediate can then undergo further reactions, such as cyclization or hydrogen atom abstraction, to yield the final product. nih.govlibretexts.org
The radical hydrosilylation of alkynes is another important transformation. researchgate.net This reaction, which can be initiated by radical initiators, leads to the anti-Markovnikov addition of a silane to the alkyne, producing vinylsilanes. researchgate.netorganic-chemistry.org
| Radical Species | Substrate | Product | Key Features | Reference |
| Thiyl Radical (RS•) | Alkyne | β-sulfanylalkene | Exothermic, forms stable C-S bond | princeton.edu |
| Silyl Radical (R₃Si•) | Alkyne | Vinylsilane | Anti-Markovnikov addition | researchgate.netorganic-chemistry.org |
The terminal alkyne carbon in this compound is a site of significant reactivity, allowing for a variety of functionalization reactions. researchgate.netnih.gov The acidity of the α-hydrogens in carbonyl compounds makes the α-carbon a common site for reactions. libretexts.orgsketchy.com
Alkylation of the α-carbon of carbonyl compounds via enolates is a fundamental carbon-carbon bond-forming reaction. libretexts.org This reaction is subject to the same limitations as Sₙ2 reactions, requiring good leaving groups and being most effective with primary and methyl substrates. libretexts.orgyoutube.com The use of a strong base is crucial to avoid multiple alkylations. libretexts.org
The Aldol reaction, another key transformation, involves the dimerization of an aldehyde or ketone to a β-hydroxy aldehyde or ketone through the addition of an enol or enolate to a carbonyl group. libretexts.org
The silyl group in this compound can be manipulated or cleaved under specific conditions, providing a route to further functionalization. nih.govresearchgate.net The cleavage of the C-Si bond can be achieved through various methods, including protodesilylation. nih.govrsc.org
Protodesilylation, the replacement of a silyl group with a proton, can be catalyzed by various reagents. organic-chemistry.org For instance, catalytic amounts of silver nitrate (B79036) have been used for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org Low loadings of potassium trimethylsilanolate (KOTMS) can also catalyze the cleavage of C-Si bonds under mild conditions. organic-chemistry.org The cleavage of the Si-C bond can also be induced by transition metal complexes. rsc.org
The cleavage of the Si-C bond in silyl enol ethers can be effected by reagents like phenyldimethylsilyllithium, which displaces the silyl group to form a lithium enolate. rsc.org
| Reagent/Catalyst | Substrate Type | Product | Reference |
| AgNO₃ (catalytic) | 1-(trimethylsilyl)-1-alkynes | Terminal alkyne | organic-chemistry.org |
| KOTMS (low loading) | Organosilanes | Desilylated product | organic-chemistry.org |
| Phenyldimethylsilyllithium | Silyl enol ether | Lithium enolate | rsc.org |
| Rh(H)(CO)(PPh₃)₃ | {o-(Ph₂P)C₆H₄}₂Si(Me)(R) | Si-C cleaved product | rsc.org |
Addition Reactions Across the Carbon-Carbon Triple Bond
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions of silylalkynes like this compound are powerful methods for constructing complex carbocyclic and heterocyclic frameworks. These transformations are often facilitated by catalysts that can activate the alkyne moiety towards nucleophilic attack or cycloaddition.
The carboboration of alkynes involves the addition of both a carbon and a boron group across the triple bond, creating a new carbon-carbon bond and a versatile carbon-boron bond. wikipedia.org This reaction is a potent tool in organic synthesis as the resulting organoborane can undergo numerous subsequent transformations, such as oxidation or Suzuki coupling. wikipedia.org The process is typically facilitated by catalysis and often involves an activated alkyne. wikipedia.org
In the context of silylalkynes, borane-catalyzed intramolecular carboboration can proceed through different mechanistic pathways. One common type is 1,1-carboboration, where both the carbon and boron moieties add to the same carbon atom of the alkyne. wikipedia.org This is often observed with highly electrophilic boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which can activate even simple terminal alkynes under mild conditions. nih.govnih.gov The proposed mechanism for a 1,1-carboboration often involves a zwitterionic intermediate. wikipedia.org For a silylalkyne, the electrophilic borane (B79455) would add to the alkyne, generating a vinyl cation intermediate that is stabilized by the silicon group. A subsequent migration of a substituent from the boron atom to the adjacent carbon completes the 1,1-addition.
Another possibility is a 1,2-carboboration, where the carbon and boron groups add to adjacent carbons of the alkyne. Uncatalyzed intramolecular carboboration reactions have been observed, for instance, in the reaction of allylboranes with alkynes, which proceed through an ene-type reaction via a six-membered ring transition state. nih.gov While less common for simple silylalkynes without a tethered nucleophile, a catalytic cycle involving a transition metal could facilitate such a transformation, proceeding through initial aryl-metalation on the alkyne to form an alkenyl metal species that subsequently reacts. researchgate.net In some cases, the 1,1-carboboration of an alkyne with a borane can be a competing pathway in other reactions, such as the borane-catalyzed dihydrosilylation of alkynes. nih.gov
The [2+2+2] cycloaddition of three alkyne units to form a benzene (B151609) ring is a highly atom-economical transformation catalyzed by various transition metals. wikipedia.org This reaction, known as cyclotrimerization, is a powerful method for the synthesis of highly substituted aromatic compounds from simple, unsaturated precursors. wikipedia.org Rhodium complexes, in particular, are widely used and effective catalysts for this process. nih.govacs.org
The generally accepted mechanism for metal-catalyzed alkyne trimerization begins with the coordination of two alkyne molecules to the metal center. wikipedia.org This is followed by oxidative coupling to form a metallacyclopentadiene intermediate. wikipedia.orgacs.orgrsc.org This five-membered ring intermediate can then react with a third alkyne molecule. The precise pathway from the metallacyclopentadiene to the final benzene product can vary and may involve intermediates such as metallocycloheptatrienes or metallanorbornadienes. wikipedia.org Finally, reductive elimination from the metal center releases the newly formed aromatic ring and regenerates the active catalyst.
When unsymmetrical alkynes such as this compound are used, the cyclotrimerization can lead to a mixture of regioisomers. For instance, the trimerization of phenylacetylene can yield both 1,2,4- and 1,3,5-trisubstituted benzene derivatives. wikipedia.org The regioselectivity of the reaction is a significant challenge and can be influenced by the catalyst system employed. The use of specific ligands, such as modified BINAP with cationic rhodium(I) complexes, has been shown to achieve high regioselectivity in the intermolecular cyclotrimerization of terminal alkynes, favoring the formation of 1,2,4-trisubstituted benzenes. nih.gov
Benzannulation reactions provide a convergent route to construct substituted naphthalene (B1677914) skeletons. A notable example applicable to silylalkynes is the Asao-Yamamoto benzannulation, which combines an ortho-(phenylethynyl)benzaldehyde with an alkyne to produce a 2,3-substituted naphthalene. nih.govnorthwestern.edu This reaction has proven to be particularly efficient and tolerates a wide range of substrates, including sterically demanding and functionalized silylalkynes. nih.govresearchgate.net
The catalytic cycle, which can be promoted by catalysts like AuCl₃ or a combination of a copper catalyst and a Brønsted acid, is thought to proceed through a key benzopyrylium intermediate. researchgate.netnih.gov The proposed mechanism involves the following steps:
Coordination of the Lewis acidic catalyst (e.g., Au³⁺) to the alkyne of the ortho-(phenylethynyl)benzaldehyde. nih.gov
Intramolecular nucleophilic attack of the carbonyl oxygen onto the activated alkyne, forming a benzo[c]pyrylium metal ate complex. nih.gov
A formal [4+2] cycloaddition (Diels-Alder type) reaction between the diene component of the pyrylium (B1242799) intermediate and the silylalkyne (dienophile). nih.gov
Subsequent bond rearrangement of the resulting cycloadduct eliminates the metal catalyst and an oxygen atom to yield the aromatic naphthalene core. nih.gov
A key advantage of this method is its potential for high regioselectivity when using unsymmetrical alkynes. nih.govnih.gov The regiochemical outcome is often governed by the electronic properties of the alkyne substituents, where one alkyne carbon preferentially stabilizes the developing positive charge during the cycloaddition step. nih.gov This methodology has been successfully applied to the benzannulation of halo-silylalkynes, providing a route to 2-halo-3-silylnaphthalenes with complete regioselectivity. researchgate.net These products are valuable precursors for 2-naphthyne intermediates. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| ortho-(phenylethynyl)benzaldehyde | Halo-silylalkyne | ZnCl₂ | 2-halo-3-silylnaphthalene | researchgate.net |
| o-alkynylbenzaldehyde | Alkyne | AuCl₃ | Naphthyl ketone | nih.gov |
Photochemical Reaction Pathways and Reactive Intermediates
The photolysis of organosilanes, including those with acetylenic groups, can lead to the formation of highly reactive, short-lived intermediates such as silaallenes and silylenes. These species are typically studied through trapping experiments and laser flash photolysis techniques.
Silaallenes, the silicon analogues of allenes (Si=C=C), are transient intermediates that can be generated through the photolysis of acetylenic silanes. The photochemical irradiation of ((trimethylsilyl)ethynyl)pentamethyldisilane in a hydrocarbon solution has been shown to produce a mixture of reactive intermediates, including a transient 1-silaallene derivative. This species was detected and identified using laser flash photolysis techniques, characterized by its UV absorption spectrum and its reactivity towards various trapping reagents. In steady-state irradiation experiments in the presence of methanol (B129727), the silaallene was trapped, leading to the formation of stable methanol adducts which could be isolated and characterized, providing evidence for the transient intermediate's structure.
Silylenes, the silicon analogues of carbenes (R₂Si:), are divalent silicon species that are key reactive intermediates in organosilicon chemistry. Photolysis is a common and convenient method for their generation. researchgate.net The irradiation of phenyl-substituted polysilanes, for example, readily produces silylene species through the cleavage of silicon-silicon bonds. researchgate.net Similarly, the photolysis of acylsilanes can generate siloxycarbenes, which are precursors to silylenes. rsc.orgnih.gov
Once generated, silylenes are highly reactive. They can insert into a variety of bonds, including Si-H, O-H, and N-H bonds. acs.org A particularly important reaction is their addition to π-systems. acs.org For instance, silylenes react with acetylenes to form silacyclopropenes, three-membered rings containing a silicon atom and a carbon-carbon double bond. acs.org These silacyclopropenes are often unstable and can undergo further reactions, such as rearrangement or dimerization, or they can be trapped by reagents like methanol to yield stable acyclic products. acs.org The photolysis of a silylene precursor in the presence of an acetylene (B1199291) provides a synthetic route to these strained cyclic compounds. dtic.mil
Kinetics of Reactive Intermediate Decay and Trapping
The study of reactive intermediates is crucial for understanding the reaction pathways of this compound. These transient species, often silyl radicals, are typically generated through thermal or photochemical initiation. researchgate.netresearchgate.net The kinetics of their decay and trapping are fundamental to predicting reaction outcomes and optimizing conditions.
The decay of silyl radicals generated from compounds analogous to this compound is often a second-order process, primarily involving recombination or disproportionation. nih.gov However, the persistence of these radicals can be significantly influenced by steric hindrance around the silicon center. researchgate.net Bulky substituents can kinetically stabilize the radical, increasing its lifetime and allowing for trapping by various reagents. researchgate.net
Trapping experiments, often employing olefins, dienes, or other radical scavengers, provide insight into the structure and reactivity of these intermediates. researchgate.net The rate constants for the addition of silyl radicals to unsaturated bonds can be determined using techniques like laser flash photolysis, offering quantitative data on their reactivity. researchgate.net The interplay between the rate of radical decay and the rate of trapping determines the efficiency of radical-mediated transformations.
For instance, in the presence of a suitable trapping agent, the initially formed silyl radical can be intercepted before it undergoes self-reaction. researchgate.net This is particularly relevant in synthetic applications where the goal is to form a new bond at the silicon center. The efficiency of such trapping reactions is a direct consequence of the relative rate constants of the competing decay and trapping pathways.
Hydrosilylation/Dehydrosilylation Reaction Mechanisms
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. For this compound, this reaction provides a direct route to vinylsilanes, which are valuable synthetic intermediates. scientificspectator.com The mechanism of this transformation is heavily dependent on the catalyst employed, with platinum, rhodium, and ruthenium complexes being common choices. scientificspectator.comnih.govnih.gov
Two primary mechanisms are generally accepted for metal-catalyzed hydrosilylation: the Chalk-Harrod mechanism and the modified Chalk-Harrod mechanism. scientificspectator.comnih.gov
Chalk-Harrod Mechanism: This cycle typically begins with the oxidative addition of the silane to the low-valent metal center. Subsequent coordination of the alkyne, followed by migratory insertion of the alkyne into the metal-hydride bond, generates a vinyl-metal intermediate. Reductive elimination then yields the vinylsilane product and regenerates the active catalyst. scientificspectator.com
Modified Chalk-Harrod Mechanism: An alternative pathway involves the insertion of the alkyne into the metal-silyl bond, a process that can be favored in certain systems. This leads to a different regio- and stereochemical outcome compared to the classical Chalk-Harrod pathway. scientificspectator.com
Recent studies have also highlighted the role of redox-active ligands in promoting distinct mechanistic pathways, for instance with nickel catalysts. princeton.edu The identification and characterization of transient intermediates in these catalytic cycles, often through spectroscopic methods and computational studies, are critical for understanding and controlling the reaction. nih.govresearchgate.net For example, borane-catalyzed hydrosilylation has been shown to proceed through a distinct mechanism involving silylium-like intermediates. acs.org
Dehydrosilylation, the reverse of hydrosilylation, can also occur under certain conditions, particularly at elevated temperatures or with specific catalysts, leading to the formation of byproducts. digitellinc.com Understanding the factors that favor hydrosilylation over dehydrosilylation is crucial for optimizing the synthesis of the desired vinylsilane products.
The regioselectivity of hydrosilylation of alkynes like this compound is significantly influenced by electronic and steric factors. A key electronic factor is the β-silyl effect, which refers to the stabilization of a positive charge on a carbon atom that is beta to a silicon atom. wikipedia.orgbaranlab.org
This stabilization arises from hyperconjugation, where the C-Si σ-bonding electrons overlap with the empty p-orbital of the carbocationic center. wikipedia.org This interaction lowers the energy of the transition state leading to the β-silylated carbocation, thereby favoring the formation of the β-vinylsilane isomer. baranlab.orgresearchgate.net
The magnitude of the β-silyl effect can influence the reaction rate and the regiochemical outcome. In electrophilic additions to vinylsilanes, the attack of the electrophile occurs at the carbon atom that leads to the formation of a β-silyl-stabilized carbocation. researchgate.net While the β-silyl effect is a powerful directing group, the final regioselectivity can also be modulated by the catalyst, ligands, and reaction conditions. researchgate.netnih.gov For instance, some ruthenium catalysts are known to favor the formation of the α-vinylsilane isomer through a trans-addition mechanism. nih.gov
Stereochemical Considerations in Silicon-Centered Reactions
When the silicon atom in a molecule like this compound becomes a stereocenter, the stereochemical outcome of its reactions is of paramount importance.
The development of catalytic asymmetric methods to create silicon-stereogenic centers is a rapidly advancing field. nih.govresearchgate.netacs.orgnih.gov Asymmetric hydrosilylation of prochiral alkynes or the desymmetrization of prochiral silanes are common strategies. nih.govnih.govdntb.gov.ua
Chiral metal complexes, often employing ligands such as BINAP or DuPHOS derivatives, have been successfully used to induce enantioselectivity in hydrosilylation reactions. researchgate.net The choice of metal, ligand, and reaction conditions is critical for achieving high enantiomeric excess. nih.govmit.edu Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of Si-stereogenic compounds. researchgate.netacs.org
The table below summarizes some catalyst systems used in asymmetric hydrosilylation and their typical performance.
| Catalyst System | Ligand Type | Typical Enantioselectivity (ee) |
| Rhodium-based | Chiral diphosphines (e.g., BINAP) | High |
| Iridium-based | Chiral oxazolinylphosphines | High |
| Copper-based | Chiral diphosphines | High |
| Cobalt-based | Chiral bisoxazolines | High |
| Organocatalysts | Chiral Brønsted acids | High |
Data compiled from various studies on asymmetric hydrosilylation. nih.govresearchgate.netresearchgate.netmit.edu
Reactions occurring directly at a stereogenic silicon center can proceed with either retention or inversion of configuration. The stereochemical outcome is dictated by the reaction mechanism.
For nucleophilic substitution at silicon, the geometry of the transition state determines the stereochemistry. A trigonal bipyramidal intermediate is often invoked. Depending on the positions of the entering and leaving groups (apical or equatorial), the reaction can result in either retention or inversion.
Mechanistic studies, often involving the synthesis of enantiomerically enriched silanes and the analysis of the stereochemistry of the products, are crucial for elucidating these pathways. researchgate.net Computational studies also play a significant role in modeling the transition states and predicting the stereochemical course of the reaction. researchgate.net Understanding these fundamental principles is essential for the rational design of stereospecific syntheses involving silicon-centered chirality.
Iv. Catalytic Applications in Organic Synthesis
Transition Metal-Catalyzed Transformations
Transition metal catalysts play a pivotal role in activating and functionalizing dimethyl(2-phenylethynyl)silane, leading to a diverse array of products. The choice of metal and ligands is crucial in directing the reaction pathway and achieving desired selectivity.
Rhodium complexes have been effectively used to catalyze reactions involving silylalkynes, including intramolecular cyclizations. For instance, rhodium-catalyzed reactions of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives have been shown to produce pyridine-fused siloles through an intramolecular trans-bis-silylation cyclization. nih.gov This type of transformation highlights the ability of rhodium catalysts to facilitate the formation of new silicon-containing heterocyclic compounds. nih.gov
In the context of 1,4-addition reactions, rhodium catalysis has been successfully employed with organo[2-(hydroxymethyl)phenyl]dimethylsilanes. nih.gov These stable and reusable silicon reagents can add to α,β-unsaturated carbonyl compounds under mild conditions, a reaction that tolerates a wide range of functional groups. nih.gov The use of chiral diene ligands in conjunction with the rhodium catalyst allows for enantioselective transformations. nih.gov Mechanistic studies suggest that a rhodium alkoxide species is a key intermediate in the transmetalation step. nih.gov
Furthermore, rhodium catalysis is instrumental in the synthesis of nitrogen heterocycles. yale.edu For example, a Rh(I)/bisphosphine/K3PO4 system enables the selective branched C–H alkylation of benzimidazoles with Michael acceptors. yale.edu Additionally, Rh(III) catalysts can be used to synthesize bicyclic organic-chemistry.orgnih.govgeresearchgroup.comtriazinones from imines and ethyl (pivaloyloxy)carbamate. yale.edu
| Catalyst System | Reactants | Product Type | Reference |
| Rhodium complexes | 2-Ethynyl-3-pentamethyldisilanylpyridine derivatives | Pyridine-fused siloles | nih.gov |
| Rhodium/chiral diene ligand | Organo[2-(hydroxymethyl)phenyl]dimethylsilanes, α,β-unsaturated carbonyl acceptors | Optically active ketones and piperidones | nih.gov |
| Rh(I)/bisphosphine/K3PO4 | Benzimidazoles, Michael acceptors | Branched C-alkylated benzimidazoles | yale.edu |
| Rh(III) catalyst | Imines, Ethyl (pivaloyloxy)carbamate | Bicyclic organic-chemistry.orgnih.govgeresearchgroup.comtriazinones | yale.edu |
Palladium catalysts are widely recognized for their exceptional ability to mediate cross-coupling reactions, and processes involving silylalkynes are no exception. Palladium-catalyzed cross-coupling of alkynyl bromides with hydrosilanes provides a direct route to alkynylsilanes. rsc.org The use of a palladium/Xantphos catalyst system has proven to be effective for this C(sp)–Si bond formation. rsc.org
In a similar vein, palladium catalysts supported by bulky trialkylphosphines like P(t-Bu)3 have shown remarkable versatility in coupling aryl chlorides with various organometallic reagents, including those derived from silylalkynes. nih.gov These catalysts can overcome the high bond strength of the Si-Cl bond, enabling the alkylation of monochlorosilanes with Grignard reagents. nih.gov This method is significant due to the ready availability of both chlorosilanes and organomagnesium reagents. nih.gov
Furthermore, palladium catalysis extends to the direct arylation of heteroaromatic compounds, such as furan (B31954) and thiophene (B33073) derivatives, with aryl bromides. mdpi.com Specific palladium(II) pre-catalysts have demonstrated high efficiency in these C–H activation reactions. mdpi.com The Sonogashira coupling, a cornerstone of palladium catalysis, has been utilized in the reaction of 2-bromo-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine with 3-phenyl-1-propyne, catalyzed by PdCl2(PPh3)2-CuI, to yield a bis-silylation adduct. nih.gov
| Catalyst System | Reactants | Product Type | Reference |
| Palladium/Xantphos | Alkynyl bromides, Hydrosilanes | Alkynylsilanes | rsc.org |
| Palladium/P(t-Bu)3 | Aryl chlorides, Organotin/Organozinc reagents | Biaryls, vinyl/allyl/alkyl-substituted arenes | nih.gov |
| (DrewPhos)2PdCl2 | Monochlorosilanes, Grignard reagents | Alkyl and aryl silanes | nih.gov |
| PdCl2(PPh3)2-CuI | 2-Bromo-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine, 3-Phenyl-1-propyne | Bis-silylation adduct | nih.gov |
Copper catalysts offer a cost-effective and efficient alternative for various transformations involving silylalkynes. Copper(I) salts have been shown to catalyze the silylation–aromatization of p-quinone methides, providing access to non-symmetric dibenzylic silanes in high yields under mild conditions. nih.gov These products can then serve as stable precursors to dibenzylic carbanions. nih.gov
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, can be employed with silylalkynes to synthesize triazoles. For instance, the copper-catalyzed [3+2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides in the presence of CuBr yields trisubstituted 5-stibano-1H-1,2,3-triazoles. researchgate.net
Furthermore, copper catalysis facilitates the hydroamination of 2-alkynylazobenzenes, leading to the synthesis of 3-alkenyl-2H-indazoles. nih.gov This intramolecular reaction proceeds through C–N bond formation followed by a 1,2-hydride shift. nih.gov DFT calculations have suggested that the 1,2-hydride shift is the rate-determining step in this process. nih.gov
| Catalyst | Reactants | Product Type | Reference |
| Copper(I) salts | p-Quinone methides, Silaborane reagent | Non-symmetric dibenzylic silanes | nih.gov |
| CuBr | (Phenylethynyl)di-p-tolylstibane, Organic azides | Trisubstituted 5-stibano-1H-1,2,3-triazoles | researchgate.net |
| Cu(MeCN)4PF6 | 2-Alkynylazobenzenes | 3-Alkenyl-2H-indazoles | nih.gov |
Gold catalysis has emerged as a powerful tool for the activation of alkynes. In the context of this compound and related compounds, gold catalysts can facilitate unique transformations. For example, gold-catalyzed tandem alkynylation of o-hydroxyarylenaminones followed by intramolecular cyclization provides a facile route to 3-alkynylchromones. rsc.org
Electrochemical gold redox catalysis has been reported for the 1,2-difunctionalization of C-C multiple bonds. researchgate.net Specifically, the oxy-alkynylation of allenoates with trimethyl(phenylethynyl)silane can be achieved under external-oxidant-free conditions using this electrochemical approach. researchgate.net This method capitalizes on the inherent π-activation and cross-coupling reactivity of gold catalysts. researchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Gold catalyst | o-Hydroxyarylenaminones, Alkynes | 3-Alkynylchromones | rsc.org |
| Electrochemical Gold Redox Catalysis | Allenoates, Trimethyl(phenylethynyl)silane | Oxy-alkynylated products | researchgate.net |
While less common than other transition metals for this specific substrate, molybdenum catalysts have known applications in hydrosilylation reactions. Although direct examples with this compound are not prevalent in the provided search results, the general reactivity of molybdenum complexes in catalyzing the addition of Si-H bonds across unsaturated carbon-carbon bonds is well-established. This suggests a potential, though less explored, avenue for the catalytic functionalization of this compound.
Lewis Acid Catalysis in Silylalkyne Chemistry
Lewis acids can play a crucial role in activating silylalkynes towards nucleophilic attack or in promoting cyclization reactions. The interaction of a Lewis acid with the alkyne or the silicon atom can enhance the electrophilicity of the substrate.
Recent advancements have led to the development of extremely Lewis acidic silanes, such as bis(pertrifluoromethylcatecholato)silane, which can act as catalysts themselves. nih.gov These "Lewis superacids" have expanded the catalytic portfolio of silicon, enabling reactions like the deoxygenation of various carbonyl compounds and phosphine (B1218219) oxides. nih.gov While not directly involving this compound as a substrate, this demonstrates the potential for highly electrophilic silicon species to catalyze transformations.
The application of polymer-supported phosphorus(V)-mediated Lewis acid catalysis has been demonstrated in the one-pot synthesis of sydnones. rsc.org This heterogeneous catalytic system utilizes a recyclable solid support, highlighting the potential for developing more sustainable catalytic processes in silylalkyne chemistry. rsc.org
| Catalyst Type | Application | Key Features | Reference |
| Bis(pertrifluoromethylcatecholato)silane | Deoxygenation of carbonyls and phosphine oxides | Extreme Lewis acidity, expands catalytic utility of silicon | nih.gov |
| Polymer-supported P(V) Lewis acid | One-pot synthesis of sydnones | Heterogeneous, recyclable catalyst | rsc.org |
Despite a comprehensive search of scientific literature, no specific research detailing the use of this compound in organocatalytic or metal-free catalytic applications was found.
Therefore, section IV, subsection 4.3, as requested, cannot be provided at this time due to a lack of available data on this specific topic.
Further research in the field of organocatalysis and metal-free synthesis may, in the future, explore the potential of this compound in these contexts.
{"article": "V. Polymerization Chemistry and Advanced Materials Science Applications of this compound\n\nthis compound serves as a versatile monomer in polymer chemistry, enabling the synthesis of a variety of advanced materials with unique properties. Its polymerization behavior, including thermal self-polymerization, ring-opening polymerization, coordination-insertion polymerization, and copolymerization, allows for the creation of polymers with tailored structures and functionalities. These polymers, particularly conjugated polymers and siloles, exhibit interesting optoelectronic properties, making them promising candidates for applications in materials science.\n\n5.1. Polymerization of Alkynylsilane Monomers\n\nAlkynylsilane monomers, such as this compound, can undergo polymerization through several mechanisms, leading to the formation of polymers with diverse architectures and properties.\n\n5.1.1. Thermal Self-Polymerization and Cross-Linking Mechanisms\n\nThermal self-polymerization is a method used to synthesize polymers from monomers without the need for an external initiator. mdpi.comresearchgate.net In the case of some vinyl monomers, high temperatures (above 120-130°C) can induce the formation of free radicals that initiate polymerization. researchgate.netwpmucdn.com This process, also known as spontaneous polymerization, can lead to high monomer conversion. mdpi.comwpmucdn.com For instance, the thermal polymerization of n-butyl acrylate (B77674) at 200 and 220°C resulted in significant monomer conversion. mdpi.com The resulting polymers often have low molecular weights. mdpi.com\n\nCross-linking is a process that creates a three-dimensional network structure within a polymer, significantly altering its properties. youtube.comyoutube.com This can be achieved by introducing cross-linking agents that form chemical bonds between polymer chains. youtube.com For example, ionizing radiation can break bonds within a polymer, and when these bonds reform between adjacent molecules, a cross-linked network is created. youtube.com Organic peroxides can also be used to initiate cross-linking by forming free radicals on the polymer chains, which then combine to form strong cross-links. youtube.com The degree of cross-linking can influence the material's elasticity and stability. youtube.com For example, in the production of PEX tubing, cross-linking polyethylene (B3416737) improves its operating temperature and tensile strength. youtube.com\n\n5.1.2. Ring-Opening Polymerization for Functionalized Polysiloxanes\n\nRing-opening polymerization (ROP) is a key method for synthesizing high molecular weight linear polysiloxanes from cyclic siloxane monomers. mdpi.comgelest.comresearchgate.net This process involves the cleavage of the Si-O-Si bond in the cyclic monomer and its reformation in the linear polymer chain. gelest.comresearchgate.net ROP offers better control over the size and structure of macromolecules compared to polycondensation, as no low molecular weight side products are formed. gelest.comresearchgate.net The reaction can be initiated by anionic or cationic catalysts. mdpi.comgelest.com\n\nA significant challenge in traditional ROP of cyclosiloxanes is the formation of 10-15% cyclic oligomers due to "backbiting" reactions. nih.gov However, recent advancements have shown that using certain additives can suppress these side reactions. For instance, the coordination of simple alcohols to anionic chain ends can prevent backbiting, and a phosphonium (B103445) cation can act as a self-quenching system to stop the reaction before backbiting begins. nih.gov This allows for the thermodynamically controlled ROP of monomers like octamethylcyclotetrasiloxane (B44751) (D4) without the production of undesirable cyclic byproducts. nih.gov The choice of initiator and reaction conditions is crucial for achieving precise control over the synthesis of polyorganosiloxanes. acs.org\n\n5.1.3. Coordination-Insertion Polymerization Pathways\n\nCoordination-insertion polymerization is a powerful method for polymer synthesis, often catalyzed by transition metal complexes. wikipedia.org This technique allows for the creation of polymers with specific stereostructures, such as isotactic or syndiotactic polymers, which can introduce crystallinity and enhance physical properties. wikipedia.org The mechanism typically involves the coordination of a monomer to a metal center, followed by insertion into a metal-carbon or metal-hydrogen bond. wikipedia.orgrsc.org\n\nWhile traditionally used for non-polar monomers like ethene and propene with Ziegler-Natta catalysts, coordination polymerization has been extended to other substrates. wikipedia.org For instance, the dehydrogenative coupling of silanes to form polysilanes involves the coordination and oxidative addition of Si-H centers to metal complexes. wikipedia.org More recently, this method has been adapted for the copolymerization of polar monomers, although this can be challenging due to potential catalyst deactivation. rsc.org For example, certain phosphine-sulfonate Pd(II) catalysts have been shown to enable the copolymerization of ethylene (B1197577) with various polar allylbenzene (B44316) monomers. rsc.org\n\n5.1.4. Copolymerization Strategies for Tailored Materials\n\nCopolymerization is a versatile strategy to create polymers with tailored properties by combining two or more different monomers. ntis.govchemrxiv.orgchemrxiv.org The reactivity of the monomers and the polymerization conditions determine the composition and structure of the resulting copolymer. chemrxiv.orgchemrxiv.org\n\nFor example, copolymers of phenylmethylsilane and dimethylsilane (B7800572) have been synthesized and used as precursors to silicon carbide. ntis.gov In another instance, novel dimethyl and dimethoxy ring-substituted octyl phenylcyanoacrylates were copolymerized with styrene (B11656) under free-radical conditions. chemrxiv.org The resulting copolymers contained between 12.3 and 38.3 mol% of the acrylate monomer, indicating its high reactivity towards the styrene radical. chemrxiv.org Similarly, isobutyl phenylcyanoacrylates have been copolymerized with styrene, with the resulting copolymers containing 18.5 to 30.1 mol% of the acrylate monomer. chemrxiv.org The inability of the phenylcyanoacrylate monomers to homopolymerize suggests that the copolymer structure consists of isolated acrylate units alternating with short styrene sequences. chemrxiv.orgchemrxiv.org\n\n5.2. Synthesis and Properties of Conjugated Polymers and Siloles\n\nConjugated polymers and siloles derived from monomers like this compound exhibit unique electronic and photophysical properties, making them valuable in the field of advanced materials. sioc-journal.cnresearchgate.netrsc.org\n\n5.2.1. Preparation of Silole-Containing Conjugated Polymers\n\nSilole-containing conjugated polymers are a class of materials with interesting optoelectronic properties. sioc-journal.cnepa.gov Siloles, which are silicon-containing cyclopentadiene (B3395910) analogues, possess a low-lying LUMO level due to σ-π conjugation, leading to high electron acceptability. sioc-journal.cnsiu.edu These polymers can be synthesized through various cross-coupling reactions. For instance, copolymers of siloles and acetylenic aromatics have been prepared via the Sonogashira coupling reaction. researchgate.net Another approach involves the intramolecular reductive cyclization of diethynylsilanes to form functionalized siloles, which can then be used as monomers for polymerization. researchgate.netrsc.org\n\nThese polymers often exhibit tunable bandgaps, variable fluorescent colors, and aggregation-induced emission. epa.gov For example, silole-containing poly(silylenevinylene)s have been synthesized through hydrosilylation polymerization of 1,1-dimethyl-2,5-bis(4-ethynylphenyl)-3,4-diphenylsilole with aromatic silylhydrides. researchgate.net The incorporation of silole units into the main chain of conjugated polymers can lead to materials with broad absorption ranges in the UV-vis spectrum and suitable HOMO/LUMO energy levels for applications in polymer solar cells. sioc-journal.cn\n\n| Polymerization Method | Monomers | Key Features | Resulting Polymer/Material |\n| :--- | :--- | :--- | :--- |\n| Thermal Self-Polymerization | n-Butyl acrylate | Initiator-free, high temperature | Low molecular weight poly(n-butyl acrylate) |\n| Ring-Opening Polymerization | Octamethylcyclotetrasiloxane (D4) | Anionic or cationic catalysis, can be controlled to avoid cyclic byproducts | Linear polysiloxanes |\n| Coordination-Insertion Polymerization | Ethylene, polar allylbenzene monomers | Transition metal catalysts, stereospecific | Polyethylene copolymers with polar functional groups |\n| Copolymerization | Phenylmethylsilane, dimethylsilane | Combination of different monomers | Polysilastyrene, precursor to silicon carbide |\n| Copolymerization | Styrene, octyl phenylcyanoacrylates | Free-radical initiation | Styrene-acrylate copolymers |\n| Sonogashira Coupling | 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole (B1624820), N-hexyl-3,6-diethynylcarbazole | Palladium-catalyzed cross-coupling | Poly(1,1-dimethyl-3,4-diphenylsilole-alt-N-hexyl-3,6-diethynylcarbazole) |\n| Hydrosilylation Polymerization | 1,1-dimethyl-2,5-bis(4-ethynylphenyl)-3,4-diphenylsilole, aromatic silylhydrides | - | Silole-containing poly(silylenevinylene)s |\n\nTable 1. Overview of Polymerization Methods and Resulting Materials.\n\n| Compound Name |\n| :--- |\n| this compound |\n| n-Butyl acrylate |\n| Poly(n-butyl acrylate) |\n| Polyethylene |\n| PEX tubing |\n| Octamethylcyclotetrasiloxane (D4) |\n| Polysiloxanes |\n| Polyorganosiloxanes |\n| Ethene |\n| Propene |\n| Polysilanes |\n| Allylbenzene |\n| Phenylmethylsilane |\n| Dimethylsilane |\n| Polysilastyrene |\n| Silicon carbide |\n| Octyl phenylcyanoacrylates |\n| Styrene |\n| Isobutyl phenylcyanoacrylates |\n| Silole |\n| Cyclopentadiene |\n| 1,1-dimethyl-2,5-bis(4-ethynylphenyl)-3,4-diphenylsilole |\n| Poly(silylenevinylene)s |\n| 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole |\n| N-hexyl-3,6-diethynylcarbazole |\n| Poly(1,1-dimethyl-3,4-diphenylsilole-alt-N-hexyl-3,6-diethynylcarbazole) |\n\nTable 2. List of Compound Names.\n"}
V. Polymerization Chemistry and Advanced Materials Science Applications
Synthesis and Properties of Conjugated Polymers and Siloles
Structure-Property Relationships in Advanced Silole Polymers
Siloles, or silacyclopentadienes, are a class of organosilicon compounds that have garnered significant interest for their unique electronic and optical properties. When incorporated into a polymer backbone, these silole moieties can impart desirable characteristics such as high thermal stability and distinctive photoluminescence. The structure of the polymer, including the nature of the silole unit and other comonomers, dictates its final properties.
Research into poly(tetramethylsilarylenesiloxane) derivatives containing diphenyldibenzosilole moieties provides insight into these structure-property relationships. researchgate.net For instance, the introduction of a dibenzosilole group into the polymer backbone has been shown to decrease the polymer's tendency to crystallize. researchgate.net This is a critical factor in processing and achieving amorphous thin films for optical and electronic applications.
Furthermore, the replacement of a diphenylfluorene unit with a diphenyldibenzosilole unit in similar polymer structures leads to bathochromic shifts (a shift to longer wavelengths) in both the absorption and fluorescence spectra. researchgate.net This demonstrates how subtle changes in the silicon-containing aromatic structure can be used to tune the optoelectronic properties of the resulting material. The fluorescence quantum yield of polymers containing dibenzosilole has been observed to be higher than that of their constituent monomers, suggesting that polymerization can reduce aggregation-caused quenching, a common issue in luminescent materials. researchgate.net
Table 1: Thermal Properties of Silole-Containing Polymers This table summarizes the thermal properties of poly(tetramethylsilarylenesiloxane) derivatives containing different aromatic moieties, illustrating the impact of the silole unit.
| Polymer ID | Aromatic Moiety | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | 5% Weight Loss Temp. (Td5) |
| P1 | Diphenylfluorene | 125 °C | 276 °C | 539 °C |
| P2 | Diphenyldibenzosilole | 119 °C | Not Observed | 520 °C |
| Data sourced from a study on poly(tetramethylsilarylenesiloxane) derivatives. researchgate.net |
Dimethyl(2-phenylethynyl)silane as a Precursor for Advanced Materials
This compound is a versatile building block for a wide array of advanced materials. ontosight.ai Its utility stems from the dual functionality of the phenylethynyl group, which can undergo various chemical transformations, and the dimethylsilyl group, which imparts properties characteristic of silicones, such as thermal stability and flexibility. This compound serves as a precursor for synthesizing novel materials like silicon-containing polymers and nanoparticles with unique characteristics. ontosight.ai
The incorporation of organosilicon compounds is a recognized strategy for enhancing properties such as thermal stability, moisture resistance, and insulation in high-performance polymers used in demanding fields like aviation and electronics. sbfchem.com The phenylethynyl group, in particular, is a key component in the formation of heat-resistant thermosetting resins.
Role in the Formation of Cross-Linked Polymer Networks and Thermosets
The terminal ethynyl (B1212043) group (C≡CH) on the phenyl ring of this compound and related compounds is the key to their role in forming highly cross-linked polymer networks. Upon thermal curing at elevated temperatures, this group undergoes complex addition polymerization reactions without the release of volatile byproducts. This process converts linear or oligomeric precursors into rigid, three-dimensional thermoset resins with exceptional thermal and dimensional stability.
For example, phenylethynyl-terminated oligoimides can be cured at 370 °C for one hour to form robust cross-linked structures. researchgate.net The resulting thermoset resins exhibit high glass transition temperatures, often exceeding 350 °C, indicating their suitability for high-temperature applications. researchgate.net The incorporation of flexible siloxane segments, such as the dimethylsilyl unit, into the oligomer backbone can improve the processability of the uncured resin by lowering its melt viscosity, making it suitable for manufacturing techniques like resin transfer molding (RTM). researchgate.net
A related compound, methyl-tri(phenylethynyl)silane, which contains three reactive phenylethynyl groups, demonstrates excellent processability with a wide processing window before it cures into a highly heat-resistant polymer. gncl.cn The curing process of such materials can be analyzed using techniques like differential scanning calorimetry (DSC) to determine the reaction kinetics and optimal curing temperatures. gncl.cndntb.gov.ua
Contribution to the Development of Functional Organosilicon Materials
The development of functional organosilicon materials—those designed with specific optical, electronic, or chemical properties—relies on the strategic incorporation of monomers that impart these functions. mdpi.com this compound contributes to this field by providing a monomer that introduces both the stability and flexibility of a silyl (B83357) group and the reactive, rigid phenylethynyl moiety.
Organosilicon polymers are known for their advantageous properties, including high resistance to heat, radiation, and chemical agents, good gas permeability, and low surface tension. sbfchem.comscielo.br The synthesis of polymers from precursors like this compound allows for the creation of materials that combine these silicone-like benefits with the high-performance characteristics of arylacetylene-based resins. ontosight.ai For instance, poly(silyleneethynylenephenyleneethynylene)s are a class of highly heat-resistant polymers developed from silicon-containing arylacetylene monomers. gncl.cn
The ability to modify the substituents on the silicon atom and the aromatic ring allows for fine-tuning of the material's properties. acs.org This versatility makes such compounds valuable in creating a diverse range of functional materials, from heat-resistant coatings and adhesives to advanced composites and materials for electronic and photonic applications. ontosight.aimdpi.com
Vi. Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of dimethyl(2-phenylethynyl)silane. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, researchers can deduce the precise arrangement of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum provides information on the chemical environment of each proton, their connectivity, and the number of neighboring protons.
In a typical ¹H NMR spectrum of a related compound, trimethyl(2-phenylethynyl)silane, recorded in deuterated chloroform (B151607) (CDCl₃), the signals for the phenyl group protons appear as a multiplet in the aromatic region, approximately between δ 7.31 and 7.51 ppm. rsc.org The nine equivalent protons of the trimethylsilyl (B98337) (Si(CH₃)₃) group characteristically appear as a sharp singlet further upfield, at about -0.29 ppm. rsc.org For this compound, the silyl-hydride (Si-H) proton would also be expected, typically as a multiplet due to coupling with the methyl protons. For instance, in dimethylsilane (B7800572), the SiH₂ protons appear as a multiplet at around 3.80 ppm, while the methyl protons are at 0.09 ppm. chemicalbook.com
Table 1: Representative ¹H NMR Spectral Data for Silylalkynes
| Compound | Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Solvent |
|---|---|---|---|---|
| Trimethyl(2-phenylethynyl)silane rsc.org | Phenyl-H | 7.31 - 7.51 | m | CDCl₃ |
| Si(CH₃)₃ | -0.29 | s | CDCl₃ | |
| Dimethylsilane chemicalbook.com | Si(CH₃)₂ | 0.09 | - | - |
Note: 'm' denotes a multiplet, and 's' denotes a singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
For the analogous trimethyl(2-phenylethynyl)silane, the ¹³C NMR spectrum in CDCl₃ shows characteristic peaks for the phenyl ring carbons at approximately δ 132.0, 128.5, and 128.2 ppm, with the ipso-carbon (the carbon attached to the alkyne) appearing around δ 123.2 ppm. rsc.org The two acetylenic carbons of the C≡C triple bond are observed at δ 105.2 and 94.1 ppm. rsc.org The carbon atoms of the trimethylsilyl group are found at a chemical shift of about 0.01 ppm. rsc.org In related structures like butyl(dimethyl)(phenyl)silane, the methyl carbons attached to silicon appear at around -2.5 ppm. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for Silylalkynes
| Compound | Carbon Atom | Chemical Shift (δ) in ppm | Solvent |
|---|---|---|---|
| Trimethyl(2-phenylethynyl)silane rsc.org | Phenyl (aromatic) | 132.0, 128.5, 128.2 | CDCl₃ |
| Phenyl (ipso-C) | 123.2 | CDCl₃ | |
| Acetylenic (C≡C) | 105.2, 94.1 | CDCl₃ | |
| Si(CH₃)₃ | 0.01 | CDCl₃ |
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Analysis
Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful tool for directly probing the silicon environment in organosilane compounds. Although ²⁹Si has a low natural abundance, this technique provides valuable information about the substituents attached to the silicon atom. The chemical shift range for ²⁹Si is wide, making it sensitive to subtle changes in the silicon's chemical environment. huji.ac.il
In studies of related compounds, the ²⁹Si NMR chemical shift is influenced by the nature of the groups bonded to the silicon. For instance, in butyl(dimethyl)(phenyl)silane, the silicon nucleus resonates at approximately -7.49 ppm in CDCl₃. rsc.org The ²⁹Si chemical shifts for silanes can range from approximately -17.0 to +8.4 ppm. researchgate.net It is a standard practice to reference ²⁹Si NMR spectra to an external standard, commonly tetramethylsilane (B1202638) (TMS). A known issue in ²⁹Si NMR is the potential for a broad background signal from the glass NMR tube and the quartz components of the probe, which typically appears around -110 ppm. huji.ac.il
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.
Key characteristic absorption bands for related silylalkynes include:
C≡C Stretch: A sharp, and typically weak to medium, absorption band corresponding to the carbon-carbon triple bond stretch is observed in the region of 2140-2160 cm⁻¹. For trimethyl(2-phenylethynyl)silane, this peak appears at 2160 cm⁻¹. rsc.org
Si-H Stretch: A strong absorption associated with the silicon-hydride bond is expected in the range of 2100-2200 cm⁻¹.
C-H Stretch (Aromatic): Absorptions for the C-H stretching vibrations of the phenyl group are typically found just above 3000 cm⁻¹, often in the 3030-3080 cm⁻¹ range. docbrown.info
C-H Stretch (Alkyl): The C-H stretching vibrations of the methyl groups attached to the silicon atom appear in the 2845-2975 cm⁻¹ region. docbrown.info
Si-C Stretch: The silicon-carbon bond vibrations are also identifiable in the IR spectrum.
Aromatic C=C Bending: Benzene (B151609) ring vibrations typically show peaks near 1600 and 1500 cm⁻¹. docbrown.info
Table 3: Key IR Absorption Bands for Related Silylalkynes
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example |
|---|---|---|---|
| C≡C | Stretch | 2140 - 2160 | Trimethyl(2-phenylethynyl)silane rsc.org |
| Si-H | Stretch | 2100 - 2200 | General Hydrosilanes |
| Aromatic C-H | Stretch | 3030 - 3080 | 1,2-dimethylbenzene docbrown.info |
| Alkyl C-H | Stretch | 2845 - 2975 | 1,2-dimethylbenzene docbrown.info |
X-ray Diffraction (XRD) for Single-Crystal Molecular Structure Elucidation
Advanced Polymer Characterization Techniques
When this compound is used as a monomer to create polymers, a range of advanced characterization techniques are employed to determine the properties of the resulting material. These techniques include Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution of the polymer chains. Furthermore, spectroscopic methods like NMR and FTIR are used to confirm the structure of the repeating units within the polymer. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to evaluate the thermal stability and phase transitions of the polymer.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. In the context of polymers derived from this compound, GPC separates polymer chains based on their hydrodynamic volume in solution. The sample is dissolved in a suitable solvent and passed through a column packed with porous gel; smaller molecules penetrate the pores more deeply and thus elute later, while larger molecules are excluded and elute more quickly.
This analysis yields crucial parameters such as the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI), which is the ratio of M_w to M_n. The PDI provides insight into the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, typical of well-controlled polymerization reactions. The molecular weights of polysilanes are directly related to their physical properties. lcms.cz For instance, the analysis of related polysilanes, such as those formed from the copolymerization of phenylsilane (B129415) and 1,2-dimethyldisilane, demonstrates how GPC is used to characterize these materials. researchgate.net
Table 1: GPC Data for Representative Polysilanes Data presented for analogous polysilane structures to illustrate typical GPC results.
| Polymer Sample | Number-Average Molecular Weight (M_n, g/mol) | Weight-Average Molecular Weight (M_w, g/mol) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Homo-polymerization of PhSiH₃ | 1600 | 11700 | 7.3 | researchgate.net |
| Co-polymerization of PhSiH₃ and H₂MeSiSiMeH₂ (1:1) | 1500 | 10100 | 6.7 | researchgate.net |
| Homo-polymerization of H₂MeSiSiPhH₂ | 2100 | 35700 | 17.0 | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For polymers containing phenylethynyl and silane (B1218182) groups, TGA provides critical data on their decomposition temperatures and the amount of residual material (char yield) at high temperatures, which is indicative of their fire resistance and suitability for high-temperature applications.
The analysis of phenylethynyl-terminated polyimides and related resins shows that these materials generally exhibit excellent thermal stability. nih.govmdpi.com The temperature at which 5% weight loss occurs (T_d5%) is a common metric for comparing thermal stability. For example, studies on phenylethynyl-terminated polyimide hybrids have shown T_d5% values can be improved from 557 °C to 575 °C with the addition of modifiers like neodymium oxide. nih.gov Similarly, research on poly(dimethylsilylene ethynylenemethylphenylene-methylenemethylphenyleneethynylene) (PSMA) resins, which are structurally related, indicates that the thermal stability is influenced by the position of methyl groups on the benzene rings, affecting the decomposition temperature and char yield. bohrium.com
Table 2: Thermal Decomposition Data for Related Phenylethynyl Polymers
| Polymer System | 5% Weight Loss Temp. (T_d5%, °C) | 10% Weight Loss Temp. (T_d10%, °C) | Atmosphere | Reference |
|---|---|---|---|---|
| Pure Phenylethynyl-Terminated Polyimide (PI) | 557 | 582 | Air | nih.gov |
| PI / 0.6 wt% Nd₂O₃ Hybrid | 575 | 596 | Air | nih.gov |
| BPAF-based PETI (F-O-2) | 559 | - | - | mdpi.com |
| a-BPDA-based PETI (Oligo-1.5) | 543 | - | Air | mdpi.com |
UV-Vis Spectroscopy for Electronic Transitions and Photophysical Behavior
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. In molecules like this compound, the conjugated system formed by the phenyl and ethynyl (B1212043) groups gives rise to characteristic π → π* transitions. The silicon atom can also influence these transitions through σ-π conjugation.
Upon polymerization, the electronic properties change significantly. For instance, poly(methyl phenyl silane), a close analog, exhibits strong UV absorption due to σ-σ* transitions along the silicon backbone, which are often coupled with the π-systems of the phenyl side groups. researchgate.net The UV absorption spectrum for poly(methyl phenyl silane) in methylene (B1212753) chloride shows a strong absorption band with a maximum (λ_max) around 330 nm. researchgate.net This absorption is characteristic of polysilanes and is responsible for their use as photoinitiators, as the absorption of UV light can lead to the cleavage of Si-Si bonds. researchgate.net The specific λ_max and molar absorptivity values are key parameters for understanding the photophysical behavior of these materials.
Table 3: UV-Vis Absorption Data for Related Silane Compounds
| Compound | Absorption Maximum (λ_max, nm) | Solvent | Transition Type | Reference |
|---|---|---|---|---|
| Poly(methyl phenyl silane) | ~330 | Methylene Chloride | σ-σ* / π-π | researchgate.net |
| CFG/PDMS Composite (0.05 wt%) | 261 | - | π-π (graphene) | researchgate.net |
Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. hu-berlin.de For this compound, DSC is instrumental in studying the kinetics of its polymerization. The curing (cross-linking) of the phenylethynyl group is an exothermic process, which appears as a peak in the DSC thermogram. researchgate.net By conducting the analysis at different heating rates or under isothermal conditions, kinetic parameters such as the activation energy (E_a) and the reaction order can be determined. mdpi.com
Studies on the isothermal cure kinetics of analogous compounds like vinyl-tri(phenylethynyl)silane show that the reaction can often be described by an autocatalytic model, where the reaction rate accelerates as the conversion proceeds before slowing due to reactant consumption and vitrification. asianpubs.org The time required to reach a certain degree of conversion decreases as the curing temperature increases. asianpubs.org For the resulting polymer, DSC is also used to determine key thermal transitions, such as the glass transition temperature (T_g), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. eag.com
Table 4: Isothermal Cure Kinetics Data for Vinyl-tri(phenylethynyl)silane at Different Temperatures
| Cure Temperature (°C) | Time to Reach 60% Conversion (s) | Maximum Cure Rate (da/dt) Occurs at (s) | Maximum Cure Rate Occurs at Conversion (α) | Reference |
|---|---|---|---|---|
| 345 | 65 | ~30 | ~0.3 | asianpubs.org |
| 350 | 50 | ~30 | ~0.3 | asianpubs.org |
| 355 | 45 | ~30 | ~0.3 | asianpubs.org |
| 360 | 30 | ~30 | ~0.3 | asianpubs.org |
| 370 | 21 | ~30 | ~0.3 | asianpubs.org |
Vii. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the electronic and structural properties of molecules, including organosilanes.
Prediction and Validation of Reaction Pathways and Transition States
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. While specific DFT studies on the reaction pathways of dimethyl(2-phenylethynyl)silane are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous reactions, such as the hydrosilylation of alkynes.
For instance, theoretical studies on the hydrosilylation of phenylacetylene (B144264) with various silanes provide a framework for understanding how this compound might be synthesized or how it might react. DFT calculations can model the step-by-step process of the Si-H bond addition across the carbon-carbon triple bond. These calculations can reveal the geometry of the transition state, which is the highest energy point along the reaction coordinate, and the associated energy barrier. researchgate.net
In a borane-catalyzed hydrosilylation of phenylacetylene, DFT calculations have been used to compare the reactivity of different hydrosilanes. nih.gov The computed activation barriers for the reaction can explain the experimentally observed reactivity trends. For example, the electronic and steric effects of the substituents on the silicon atom significantly influence the reaction rate. A hypothetical reaction involving dimethylsilane (B7800572) and phenylacetylene would proceed through a transition state where the silicon and hydrogen atoms are interacting with the alkyne. The calculated Gibbs free energy of activation for such a reaction would provide a quantitative measure of its feasibility.
Table 1: Calculated Gibbs Free Energy Barriers for the Hydrosilylation of Phenylacetylene with Different Hydrosilanes (Illustrative Data)
| Hydrosilane | Catalyst | Calculated Activation Barrier (kcal/mol) |
| Phenylsilane (B129415) | B(C6F5)3 | 20.3 |
| Dimethylsilane | B(C6F5)3 | 22.5 |
| Diphenylsilane | B(C6F5)3 | >26.5 |
This table is illustrative and based on data for related systems to demonstrate the type of information obtainable from DFT calculations. nih.gov
Analysis of Electronic Structure and Bonding Characteristics
DFT is a powerful tool for analyzing the electronic structure and bonding in molecules like this compound. These calculations can provide a detailed picture of the electron distribution, molecular orbitals, and the nature of chemical bonds. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties.
The silicon-carbon bond in ethynylsilanes is of particular interest. DFT studies can quantify the degree of π-interaction between the silicon d-orbitals and the alkyne π-system. Analysis of the molecular orbitals can reveal the extent of delocalization of electrons across the phenylethynyl group and the silicon center. This has implications for the molecule's spectroscopic properties and its potential use in electronic materials.
Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to determine the partial atomic charges on each atom. This information is valuable for understanding the polarity of bonds and predicting sites of nucleophilic or electrophilic attack.
Computational Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of compounds. For this compound, DFT can be used to compute its theoretical infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.
The vibrational frequencies calculated by DFT can be correlated with the experimental IR and Raman spectra, aiding in the assignment of vibrational modes. nih.gov For instance, the characteristic C≡C stretching frequency and the Si-C bond vibrations can be precisely located.
Similarly, DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netnih.gov By comparing the calculated NMR spectra with experimental data, the structure of a newly synthesized compound can be confirmed. capes.gov.br For this compound, this would involve calculating the chemical shifts for the methyl protons and carbons, the phenyl protons and carbons, and the acetylenic carbons.
Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Related Alkynylsilane
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| Si-C(methyl) | -1.5 | -1.2 |
| Si-C≡ | 90.8 | 91.5 |
| ≡C-Ph | 104.2 | 105.0 |
| Phenyl C1 | 122.9 | 123.5 |
This table is a hypothetical representation to illustrate the utility of DFT in predicting NMR spectra.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Reaction Dynamics
While DFT is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to explore the dynamic behavior of molecules over time.
For a molecule like this compound, MD simulations could be used to study its conformational flexibility, such as the rotation of the phenyl group and the methyl groups around the silicon atom. youtube.com In a condensed phase, MD can simulate the interactions of the molecule with its environment, providing insights into solvation effects and intermolecular forces. mdpi.com Although less common for small molecules, MD can also be used to study reaction dynamics by simulating the trajectories of reacting molecules as they approach and pass through the transition state. youtube.com
Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space or to calculate thermodynamic properties. They can be particularly useful for studying systems with many degrees of freedom or for simulating phase equilibria.
Theoretical Understanding of Silicon-Carbon Multiple Bonding Phenomena
The nature of multiple bonds involving silicon is a topic of significant theoretical interest, as silicon's bonding characteristics differ substantially from those of carbon. While carbon readily forms stable double and triple bonds, the larger atomic radius and more diffuse p-orbitals of silicon make π-bonding less effective. tsukuba.ac.jp
Computational Studies on Steric and Electronic Effects Governing Reactivity and Selectivity
Computational and theoretical investigations focused specifically on the steric and electronic effects governing the reactivity and selectivity of this compound are not extensively available in the reviewed scientific literature. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms and predicting outcomes, dedicated studies on this particular compound are scarce.
However, the principles of how steric and electronic factors influence the reactivity of related alkynylsilanes and the course of reactions they undergo, such as hydrosilylation, have been subjects of broader computational analysis. These studies provide a foundational understanding that can be extrapolated to infer the behavior of this compound.
In general, the reactivity of alkynylsilanes is governed by a delicate interplay of steric hindrance around the silicon atom and the alkyne, and the electronic properties of the substituents on both moieties. The dimethylsilyl group, for instance, presents a moderate steric profile. The phenylethynyl group's electronic character—a combination of the electron-withdrawing acetylenic sp-hybridized carbons and the aromatic phenyl ring—plays a crucial role in polarizing the C≡C triple bond and influencing the approach of reagents.
Computational models of related systems often analyze parameters such as:
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): These are critical in predicting the reactivity towards nucleophiles and electrophiles. The energy and localization of the HOMO and LUMO of this compound would dictate its behavior in pericyclic reactions, additions, and metal-catalyzed processes.
Natural Bond Orbital (NBO) analysis: This analysis provides insights into charge distribution, revealing the partial positive charge on the silicon atom and the charge distribution across the phenylethynyl ligand. This is key to understanding nucleophilic attack at the silicon or electrophilic additions across the triple bond.
Steric parameters: Calculated values like Tolman cone angles or percent buried volume for the dimethyl(2-phenylethynyl)silyl group could be used to quantify its steric bulk. nih.gov These parameters are instrumental in rationalizing the regioselectivity and stereoselectivity observed in reactions, particularly in catalyzed processes where the silane (B1218182) coordinates to a metal center. nih.govmdpi.com For instance, in the hydrosilylation of alkynes, the steric bulk of the silyl (B83357) group, in conjunction with the catalyst's ligands, often dictates whether the silyl group adds to the more or less substituted carbon of the alkyne (α- or β-addition). uni-bayreuth.deresearchgate.netnih.gov
A hypothetical computational study on a reaction involving this compound, for example, its hydrosilylation with another alkyne, would likely involve calculating the energy profiles of different possible pathways. The transition state energies for the syn- and anti-addition pathways, as well as for the formation of α- and β-isomers, would be determined. These calculations would reveal the kinetic and thermodynamic preferences, which are direct consequences of the steric and electronic effects at play.
While specific data tables and detailed research findings for this compound are not available, the following table illustrates the type of data that such a computational study might generate to compare the steric and electronic properties of different silyl groups, which would in turn be used to rationalize reactivity and selectivity.
| Compound/Fragment | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Steric Parameter (%Vbur) |
| Hypothetical Data | ||||
| Trimethylsilane | 0.0 | -10.5 | 2.5 | 30.1 |
| Dimethylphenylsilane | 0.4 | -9.8 | -0.5 | 35.2 |
| This compound | Data not available | Data not available | Data not available | Data not available |
The absence of specific computational studies on this compound highlights a gap in the current body of research and suggests an opportunity for future theoretical investigations to provide a deeper understanding of the reactivity and selectivity of this and related alkynylsilanes.
Viii. Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of alkynylsilanes, including dimethyl(2-phenylethynyl)silane, is moving towards more sustainable and efficient methods that minimize waste, avoid harsh conditions, and utilize readily available starting materials.
A significant area of development is the use of earth-abundant, inexpensive catalysts. For instance, simple alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have been shown to catalyze a mild and scalable cross-dehydrogenative C-H bond functionalization to form C(sp)-Si bonds. organic-chemistry.org This approach offers a chemoselective, single-step process with a broad scope for both the alkyne and hydrosilane partners. organic-chemistry.org
Another green approach involves harnessing visible light to mediate the synthesis of alkynylsilanes. In the presence of a copper(I) chloride precatalyst, terminal alkynes and silanes can be coupled in very good yields under visible-light irradiation. organic-chemistry.org The potential for scalability and application in late-stage functionalization of complex molecules highlights the utility of this transformation. organic-chemistry.org
Furthermore, research is exploring metal-free C-silylation protocols. One such method employs a quaternary ammonium (B1175870) pivalate (B1233124) to catalyze the reaction between terminal alkynes and N,O-bis(silyl)acetamides, which act as silylating agents. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates tolerance for a variety of functional groups. organic-chemistry.org The development of circular economy approaches is also emerging, such as using cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes and alcohols to produce value-added silicon precursors and green hydrogen simultaneously. csic.es
| Methodology | Catalyst/Reagent | Key Features | Reference |
| Cross-Dehydrogenative C-H Functionalization | NaOH / KOH | Mild, scalable, chemoselective, single-step | organic-chemistry.org |
| Visible-Light Mediated Synthesis | CuCl | Very good yields, potential for large scale | organic-chemistry.org |
| Metal-Free C-Silylation | Quaternary ammonium pivalate | Mild conditions, tolerates various functionalities | organic-chemistry.org |
| Dehydrogenative Coupling | Cobalt-based catalyst | Produces silicon precursors and hydrogen, circular economy | csic.es |
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
While traditional platinum-based catalysts like Speier's and Karstedt's have long been used for hydrosilylation, a major research thrust is the development of alternative catalysts to improve efficiency, selectivity, and functional group tolerance. nih.govdigitellinc.comsigmaaldrich.com The high cost and potential for product contamination associated with precious metals have spurred interest in catalysts based on more earth-abundant transition metals such as iron (Fe), cobalt (Co), and nickel (Ni). nih.gov
Recent advancements include:
Cobalt and Iron Pincer Catalysts: These complexes have demonstrated high activity in the selective hydrosilylation of alkynes. nih.gov Chiral Co-NNN pincer catalysts, for example, have been optimized to achieve excellent yields and enantioselectivity in the hydrosilylation of phenylacetylenes. nih.gov
Ruthenium Catalysts: The ruthenium(II) complex, [Cp*Ru(MeCN)₃]PF₆, has emerged as a robust catalyst for the hydrosilylation of terminal acetylenes, yielding α-vinylsilanes with high regioselectivity. sigmaaldrich.com This system is tolerant of a wide array of functional groups, including free alcohols, alkenes, and amines. sigmaaldrich.com
Iridium Catalysts: To address the deactivation of platinum catalysts by substances containing sulfur, oxygen, or nitrogen, iridium-based catalysts are being designed. digitellinc.com These catalysts aim for highly selective hydrosilylation of functionalized alkenes, which is crucial for producing advanced silane (B1218182) coupling agents. digitellinc.com
Heterogeneous Catalysts: Research into supported catalysts, such as platinum nanoparticles anchored on silica (B1680970) supports (SBA-15), has shown that catalyst activity and selectivity can be tuned by controlling nanoparticle size. mdpi.com In the hydrosilylation of phenylacetylene (B144264), larger Pt nanoparticles were found to be more active, while smaller particles exhibited higher selectivity towards the β-(E)-vinylsilane product. mdpi.com
These new systems offer pathways to more economical and selective syntheses, overcoming long-standing challenges in the production of organosilicon compounds. nih.gov
| Catalyst System | Metal | Key Advantage(s) | Target Product(s) | Reference |
| PNN Pincer Complexes | Fe, Co | Earth-abundant metal, high activity, high selectivity | Chiral silanes | nih.gov |
| [Cp*Ru(MeCN)₃]PF₆ | Ru | High regioselectivity, functional group tolerance | α-Vinylsilanes | sigmaaldrich.com |
| Precisely Designed Complexes | Ir | Resistance to deactivation, high selectivity | γ-Substituted propylsilanes | digitellinc.com |
| Supported Nanoparticles | Pt on SBA-15 | Tunable activity and selectivity via particle size | Vinylsilanes | mdpi.com |
Design and Synthesis of Advanced Organosilicon Materials with Tailored Functionalities
Alkynylsilanes like this compound are valuable synthons for creating advanced organosilicon materials with tailored properties. gelest.com Their utility stems from the reactive C≡C triple bond and the unique characteristics of the silyl (B83357) group, which can be used in polymerizations, cyclizations, and cross-coupling reactions. gelest.comnih.gov
A key application is in the formulation of high-performance polymers. For example, methyl-tri(phenylethynyl)silane can undergo a cross-linking reaction at high temperatures to form a rigid network polymer. researchgate.net The curing process, which can be monitored by differential scanning calorimetry (DSC), involves both condensation reactions between Si-H and C≡C bonds and Diels-Alder reactions of the phenylethynyl groups. researchgate.net Such materials are investigated for applications requiring high thermal stability.
The development of new hydrosilylation catalysts is intrinsically linked to the synthesis of more sophisticated organosilicon materials. digitellinc.com A major industrial goal is the production of silane coupling agents with a wider variety of functions, which requires catalysts that are compatible with diverse functional groups. digitellinc.com These materials are critical for applications in adhesives, coatings, and semiconductor sealants. nih.govdigitellinc.com The ability to precisely control the structure of organosilicon precursors allows for the fine-tuning of the final material's physical and chemical properties.
Future research will likely focus on incorporating this compound and related monomers into copolymers to modulate properties such as refractive index, thermal stability, and mechanical strength for use in advanced electronics and aerospace applications.
Deeper Mechanistic Elucidation through Advanced Computational Approaches and Experimental Validation
A fundamental understanding of reaction mechanisms is crucial for optimizing existing processes and designing new, more efficient ones. The synergy between advanced computational chemistry and experimental validation is providing unprecedented insight into the behavior of organosilicon compounds.
Computational Studies: Quantum chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. mdpi.com For example, computational studies have been employed to:
Investigate the H-abstraction reactions from silanes, revealing that reactions at silicon sites have much higher rate constants than at equivalent carbon sites in alkanes, especially at lower temperatures. nih.gov
Rationalize the differences in reactivity and selectivity observed in catalyst systems, such as why certain rhodium catalysts favor C-H functionalization over cyclopropanation. acs.org
Elucidate the detailed mechanistic pathway of catalyzed reactions, confirming the role of the catalyst in stabilizing intermediates and lowering energy barriers, with computational results aligning with experimental NMR data. mdpi.com
Experimental Validation: Computational predictions are validated and complemented by experimental techniques. Kinetic studies, for instance, can reveal reaction orders and the influence of temperature and solvent on reaction rates. nih.gov In one study, experimental data combined with computational results suggested a second-order catalytic reaction with respect to an aminosilane, where a second molecule acts as a catalyst. nih.gov Furthermore, the kinetics of curing processes for phenylethynyl-silane based polymers have been analyzed using methods like the Kissinger and Ozawa models to determine kinetic parameters such as activation energy, which helps in understanding the cross-linking mechanism. researchgate.net
This dual approach of combining theoretical calculations with empirical data allows for a much deeper mechanistic elucidation, paving the way for the rational design of next-generation catalysts and materials. mdpi.comnih.gov
Q & A
Q. What are the common synthetic routes for preparing dimethyl(2-phenylethynyl)silane, and what factors influence reaction yield?
this compound can be synthesized via one-pot methods using precursors like trimethyl(2-phenylethynyl)silane. For example, a 3.00 mmol scale reaction with 1,1,1,3,3,3-hexafluoro-2-(2-iodo-5-nitrophenyl)propan-2-ol and trimethyl(2-phenylethynyl)silane (1.4 equiv.) yields 50% product after purification via recrystallization in methanol . Reaction yield is influenced by stoichiometric ratios, solvent choice, and purification techniques.
Q. How can FTIR spectroscopy be optimized to characterize the structural integrity of this compound in hybrid materials?
Attenuated Total Reflectance (ATR) FTIR is effective for analyzing phenylacetylene-capped ligands. For instance, FTIR spectra of tetrakis(2-phenylethynyl)silane (a related compound) highlight C≡C stretching vibrations (~2100 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹). Baseline correction and comparison with model molecules (e.g., phenylacetylene) ensure accurate peak assignment .
Advanced Research Questions
Q. What computational approaches are used to model the electronic structure of this compound, and how do they align with experimental spectroscopic data?
Density Functional Theory (DFT) simulations with Gaussian 03 software predict hyperfine coupling constants and resonance fields for muoniated radicals. For tetrakis(2-phenylethynyl)silane, DFT results align with muon spectroscopy data within 5% error for hyperfine parameters, though discrepancies in π-conjugation persistence may require hybrid functional adjustments .
Q. How does this compound function as a model system for studying ligand interactions in silicon nanoparticles (SiNPs)?
Its structure mimics phenylacetylene-capped SiNPs, enabling controlled studies of ligand-surface interactions. Computational modeling of tetrakis(2-phenylethynyl)silane reveals electron delocalization patterns across the conjugated ligand system, which correlate with SiNP conductivity measurements .
Q. What methodologies resolve discrepancies between theoretical predictions and experimental observations in the hyperfine coupling constants of this compound derivatives?
Iterative refinement of DFT parameters (e.g., basis sets, exchange-correlation functionals) and experimental validation via muon spin rotation (μSR) spectroscopy address discrepancies. For example, adjusting the dielectric constant in simulations improves alignment with μSR-derived hyperfine values .
Q. How is this compound utilized in catalytic hydrosilylation reactions, and what mechanistic insights have been gained?
Rhodium(III)-triazolylidene catalysts enable β-(Z)-selective hydrosilylation of 1-alkynes. For example, this compound participates in preparative-scale reactions, with stereochemical outcomes analyzed via NMR and X-ray crystallography. Mechanistic studies suggest π-backbonding interactions between Rh and the alkyne stabilize transition states .
Notes
- Avoided non-academic sources (e.g., BenchChem, market reports).
- Emphasis on peer-reviewed methodologies (synthesis, spectroscopy, computational modeling).
- Advanced questions address data reconciliation, mechanistic studies, and model systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
